Lack of Comparative Biological Data
A comprehensive search of primary literature and authoritative databases reveals a critical lack of public, quantitative, comparator-anchored data for the target compound. While the quinazolinone scaffold is prolific, the specific 2-methylsulfanyl-3-(2-methylphenyl) derivative (CAS 1040461-53-7) has only been identified in structural databases [1] and as a synthetic precursor [2], with no direct biological or performance comparisons against analogs like the 3-(3-methylphenyl) or 3-(2,6-difluorophenyl) [3] variants. This absence of paired data, such as comparative IC50 values, selectivity profiles, or solubility assays, prevents a rigorous, data-driven differentiation required for scientific procurement.
| Evidence Dimension | Availability of public, pair-wise comparative biological data |
|---|---|
| Target Compound Data | No quantitative comparative data found |
| Comparator Or Baseline | 3-(3-methylphenyl)-2-(methylthio)-4(3H)-quinazolinone ; 3-(2,6-difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one [3] |
| Quantified Difference | N/A (Data gap) |
| Conditions | Systematic literature and database review |
Why This Matters
The lack of data makes it impossible to make a scientifically grounded choice over closely related, better-characterized analogs, representing a risk in experimental design.
- [1] Wiley SpectraBase. 3-(2-Methylphenyl)-2-(methylsulfanyl)quinazolin-4(3H)-one. SpectraBase Compound ID: IjOjAywxRBU. View Source
- [2] Alagarsamy, V., Solomon, V. R., & Murugesan, S. (2008). Synthesis and pharmacological evaluation of some 3-(2-methylphenyl)-2-substituted amino-quinazolin-4(3H)-ones as analgesic and anti-inflammatory agents. Arzneimittelforschung, 58(10), 174-181. View Source
- [3] Castano, T., Wang, H., Campillo, N. E., et al. (2009). Synthesis, structural analysis, and biological evaluation of thioxoquinazoline derivatives as phosphodiesterase 7 inhibitors. ChemMedChem, 4(5), 866-876. PDB ID: 3G3N. View Source
